3-(2,4-Diaminopteridin-6-yl)phenol is a pteridine derivative with significant importance in biochemical and pharmacological research. Pteridines are a class of heterocyclic compounds characterized by a pyrimidinopyrazine ring system. They are involved in various biological processes, including enzymatic reactions and cell signaling. While structurally similar to 3-(2,4-Diaminopteridin-6-yl)phenol, TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] is an aerosolized Phosphoinositide 3-Kinase γ/δ Inhibitor, suggesting potential applications for 3-(2,4-Diaminopteridin-6-yl)phenol in related areas. []
The synthesis of TG 100713 involves several steps that employ various organic chemistry techniques. The primary method used for its synthesis is multi-step organic synthesis, which includes:
Technical details regarding reaction conditions (e.g., temperature, solvent systems) are critical for optimizing yield and purity, although specific conditions may vary depending on the starting materials used.
The molecular structure of TG 100713 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that facilitates its biological activity.
TG 100713 participates in various chemical reactions that are crucial for its pharmacological activity:
Technical details about these reactions often include kinetic parameters and binding affinities derived from pharmacological studies.
The mechanism of action of TG 100713 is primarily through its role as a selective serotonin reuptake inhibitor:
TG 100713 exhibits several notable physical and chemical properties:
Relevant data can be obtained from laboratory analyses or literature reports detailing similar compounds within its class.
The primary application of TG 100713 lies within scientific research focused on neuropharmacology:
TG 100713 demonstrates distinct inhibitory potency across class I PI3K isoforms, as quantified by enzymatic assays. It exhibits the highest affinity for PI3Kδ (IC₅₀ = 24 nM), followed by PI3Kγ (IC₅₀ = 50 nM), PI3Kα (IC₅₀ = 165 nM), and PI3Kβ (IC₅₀ = 215 nM) [2]. This pan-isoform profile enables simultaneous targeting of oncogenic (α/β) and inflammatory (γ/δ) PI3K pathways, distinguishing it from isoform-selective inhibitors like idelalisib (δ-specific) or alpelisib (α-specific) [4]. The differential inhibition is critical for therapeutic applications in diseases with complex PI3K signaling, such as cancer and ischemia-reperfusion injury, where multiple isoforms contribute to pathogenesis [6].
Table 1: Isoform-Specific Inhibition Profile of TG 100713
PI3K Isoform | IC₅₀ (nM) | Primary Biological Role |
---|---|---|
PI3Kα | 165 | Cell proliferation, metabolism |
PI3Kβ | 215 | Thrombosis, angiogenesis |
PI3Kγ | 50 | Inflammatory cell migration |
PI3Kδ | 24 | Immune cell activation |
The binding affinity of TG 100713 is modulated by structural variations in PI3K isoform ATP-binding pockets. Molecular dynamics simulations reveal that its pyridopyrimidine core achieves optimal fit within PI3Kδ's catalytic cleft due to:
TG 100713 disrupts oncogenic and metabolic signaling by blocking PI3K-mediated phosphorylation events:
Table 2: Pathway Modulation by TG 100713 in Disease Models
Disease Context | Key Signaling Effects | Functional Outcome |
---|---|---|
Breast cancer | ↓p-Akt (95%), ↓p-S6K (78%) | Reduced cell proliferation (IC₅₀ = 0.8 μM) |
Cardiac IR injury | ↑Glucose oxidation (40%), ↓Fatty acid utilization | Improved post-ischemic recovery (41%) |
Inflammatory disorders | ↓NF-κB nuclear translocation (70%) | Reduced cytokine production |
TG 100713 mitigates inflammatory damage in ischemia-reperfusion (IR) through selective targeting of PI3Kγ/δ:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2